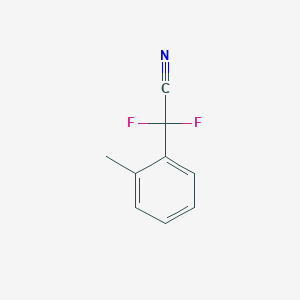

2,2-Difluoro-2-(2-methylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2,2-difluoro-2-(2-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQXACQSGYGTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile typically involves the reaction of 2-methylbenzyl chloride with difluorocarbene. The difluorocarbene can be generated in situ from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or bromodifluoroacetate under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include substituted nitriles.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include primary amines or alcohols.

Scientific Research Applications

Overview

2,2-Difluoro-2-(2-methylphenyl)acetonitrile is an organic compound notable for its unique chemical structure, which includes two fluorine atoms and a nitrile group attached to a 2-methylphenyl ring. This compound serves various roles in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

2,2-Difluoro-2-(2-methylphenyl)acetonitrile is primarily used as a building block in the synthesis of complex organic molecules. Its difluoromethyl group enhances the reactivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

- Substitution Reactions : The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule. Common reagents include amines and alcohols, which can lead to diverse substituted nitriles.

- Oxidation and Reduction : The compound is amenable to oxidation and reduction reactions. Oxidative transformations can yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Medicinal Chemistry

In medicinal chemistry, 2,2-Difluoro-2-(2-methylphenyl)acetonitrile is explored for its potential biological activities. The presence of fluorine atoms can enhance the pharmacokinetic properties of drug candidates.

- Enzyme Interactions : The compound can be utilized to study enzyme interactions and metabolic pathways. The difluoro group may influence binding affinities with specific enzymes or receptors, making it a candidate for drug development.

Material Science

The compound's unique properties make it suitable for applications in material science.

- Specialty Chemicals : It may be used in the production of specialty chemicals that exhibit unique physical and chemical properties due to the presence of fluorine.

Case Studies

Several studies have highlighted the applications of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile:

- Synthesis of Fluorinated Compounds : Research demonstrated its utility in synthesizing fluorinated heterocycles that are important in pharmaceutical chemistry. The compound acted as a key intermediate leading to various biologically active molecules .

- Cyanomethylation Reactions : In metal-catalyzed cyanomethylation processes, acetonitrile derivatives were synthesized using this compound as a cyanomethyl source. This process showcased high yields and substrate tolerance, indicating its versatility in synthetic pathways .

- Pharmaceutical Development : Investigations into enzyme interactions revealed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile involves its interaction with various molecular targets. The presence of the difluoro group and nitrile moiety allows it to participate in specific binding interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. 2,2-Difluoro-2-(3-fluorophenyl)acetonitrile (CAS: 1334149-70-0)

- Molecular Formula : C₈H₅F₃N

- Molecular Weight : 171.12 g/mol

- Key Differences: Replaces the 2-methyl group with a 3-fluoro substituent.

b. 2-(2-Ethylphenyl)acetonitrile (CAS: 74533-20-3)

- Molecular Formula : C₁₀H₁₁N

- Molecular Weight : 145.20 g/mol

- Key Differences : Lacks fluorine atoms but includes an ethyl group at the 2-position. The ethyl group enhances lipophilicity but reduces electronegativity, making this compound less reactive in fluorination reactions. It is primarily used in organic synthesis for alkylation steps .

Functional Group Modifications

a. 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (CAS: 1179604-29-5)

- Molecular Formula: C₁₀H₉F₂NO

- Molecular Weight : 197.18 g/mol

- Key Differences : Features a difluoroethoxy group instead of a difluoromethyl group. The ether linkage improves solubility in polar aprotic solvents (e.g., acetonitrile) and may enhance bioavailability in drug candidates. This compound is used in medicinal chemistry for its metabolic stability .

b. 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (CAS: 1193388-12-3)

- Molecular Formula: C₁₁H₁₀F₃NO₂

- Molecular Weight : 245.20 g/mol

- Key Differences : Incorporates both methoxy and trifluoroethoxy groups, significantly increasing steric hindrance and electronic complexity. Such modifications are common in kinase inhibitors or anti-inflammatory agents, where targeted binding is critical .

Halogen and Heteroatom Substitutions

a. 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile (CAS: 15190-07-5)

- Molecular Formula : C₁₀H₁₁ClN₂

- Molecular Weight : 194.66 g/mol

- Key Differences: Replaces fluorine with chlorine and adds a dimethylamino group. The chlorine atom enhances electrophilicity, while the dimethylamino group introduces basicity, enabling dual reactivity in SN2 and Mannich reactions. This compound is utilized in asymmetric synthesis .

b. 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile (CAS: 175136-84-2)

- Molecular Formula : C₁₀H₇FN₂

- Molecular Weight : 174.06 g/mol

- Key Differences: A diacetonitrile derivative with a fluorinated benzene core. The dual nitrile groups enable its use as a cross-linker or ligand in coordination chemistry, contrasting with the mono-nitrile functionality of the target compound .

Comparative Data Table

Key Findings and Reactivity Insights

- Electronic Effects : Fluorine atoms in the target compound enhance electrophilicity at the nitrile group, favoring nucleophilic additions. In contrast, methoxy or ethyl groups in analogs reduce reactivity but improve solubility .

- Steric Considerations : The 2-methyl group in the target compound introduces steric hindrance, which may slow down reactions at the aromatic ring compared to unsubstituted analogs .

- Synthetic Utility : Difluoroacetonitrile derivatives are pivotal in radiofluorination (e.g., highlights their role in generating fluorinated arenes via iodonium salts) and protease inhibitor synthesis (e.g., ) .

Biological Activity

2,2-Difluoro-2-(2-methylphenyl)acetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the presence of a difluoromethyl group and a 2-methylphenyl moiety attached to an acetonitrile backbone. Its chemical formula is .

Biological Activity Overview

Research indicates that 2,2-difluoro-2-(2-methylphenyl)acetonitrile exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition. The following sections summarize key findings.

Anticancer Activity

Studies have shown that derivatives of acetonitrile compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,2-difluoro-2-(2-methylphenyl)acetonitrile have demonstrated:

- Cytotoxicity : In vitro studies report IC50 values indicating effective inhibition of cancer cell proliferation. For example, compounds with structural similarities have shown IC50 values ranging from 0.65 µM to 15.0 µM against MCF-7 and other cancer cell lines .

- Mechanism of Action : Flow cytometry analyses suggest that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

- α-Amylase Inhibition : Some studies highlight the significance of acetonitrile derivatives in inhibiting α-amylase, which plays a role in glucose metabolism. For example, related compounds exhibited IC50 values between 4.95 µM and 69.71 µM .

- Selectivity : The selectivity of these inhibitors toward specific enzymes suggests potential therapeutic applications in managing conditions like diabetes and obesity.

Structure-Activity Relationship (SAR)

The biological activity of 2,2-difluoro-2-(2-methylphenyl)acetonitrile can be influenced by structural modifications. Key observations include:

- Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Phenyl Ring Modifications : Variations in the substituents on the phenyl ring impact the overall biological activity, with certain configurations yielding higher potency against cancer cells .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Cytotoxicity : A study reported that a series of oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against various cancer cell lines, suggesting a promising avenue for further exploration in drug development .

- Enzyme Inhibition Research : Another study focused on the design and synthesis of novel inhibitors targeting purine nucleoside phosphorylase (PNP), demonstrating low nanomolar inhibitory activity against human PNP and Mycobacterium tuberculosis PNP .

Q & A

Q. Table 1. Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Decarboxylative Cyclization | H₂SO₄ | Acetonitrile | 85 | |

| Nucleophilic Fluorination | KF/Crown Ether | DMF | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.